Product packaging for Wck 771(Cat. No.:CAS No. 306748-89-0)

Wck 771

Cat. No.: B1675164
CAS No.: 306748-89-0
M. Wt: 534.6 g/mol
InChI Key: WIFOPRFVQIVWTB-YBVIJTQESA-N
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Description

Levonadifloxacin arginine salt (also known as WCK 771) is a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of quinolones, provided as a research chemical for scientific investigation . Its primary research value lies in its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant Gram-positive bacteria, addressing a critical area in antimicrobial resistance research . The compound is the active S(-) isomer formulated as an L-arginine salt, which enhances its solubility and bioavailability for experimental applications .The compound's distinct mechanism of action involves the preferential targeting of bacterial DNA gyrase, a critical enzyme for DNA replication . This is a key differentiator from many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria. By stabilizing the DNA-enzyme cleavage complex, Levonadifloxacin causes lethal double-stranded breaks in the bacterial chromosome, leading to cell death . This mechanism remains effective against quinolone-resistant strains of S. aureus and exhibits a low potential for resistance development, making it a valuable tool for studying novel antibacterial strategies .Research applications for Levonadifloxacin arginine salt are broad. Pre-clinical and clinical studies have focused on its efficacy in models of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) . Furthermore, its potent activity is retained in challenging experimental conditions, such as acidic pH, intracellular environments, and against bacterial biofilms . Recent in vitro research has also demonstrated its potential efficacy as an intracanal medicament against Enterococcus faecalis , showing superior antimicrobial efficacy and deeper dentinal tubule penetration compared to other common medications . The oral prodrug of levonadifloxacin, alalevonadifloxacin (WCK 2349), has also been developed, allowing for seamless transitional therapy in research models .Product Specifications: The provided compound is Levonadifloxacin arginine salt with the molecular formula C25H35FN6O6 and a molecular weight of 606.6 g/mol . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35FN6O6 B1675164 Wck 771 CAS No. 306748-89-0

Properties

CAS No.

306748-89-0

Molecular Formula

C25H35FN6O6

Molecular Weight

534.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C19H21FN2O4.C6H14N4O2/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21;7-4(5(11)12)2-1-3-10-6(8)9/h8-11,23H,2-7H2,1H3,(H,25,26);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-;4-/m00/s1

InChI Key

WIFOPRFVQIVWTB-YBVIJTQESA-N

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Appearance

Solid powder

Other CAS No.

306748-89-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levonadifloxacin arginine salt;  WCK 771;  WCK-771;  WCK771; 

Origin of Product

United States

Structural Design and Chemical Modification for Optimized Activity

The S-(-) Isomer of Nadifloxacin (B1676911): Enhanced Potency and Stereochemical Advantage

Levonadifloxacin (B139917) is the S-(-) isomer of nadifloxacin, a chiral fluoroquinolone antibiotic. ncats.io This specific stereoisomer was selected due to its significantly greater antibacterial potency compared to its R-(+) counterpart and the racemic mixture. ncats.ionih.gov Research has shown that the S-(-) isomer is 64 to 256 times more potent than the R-(+) isomer and approximately twice as active as the racemic form of nadifloxacin against both Gram-positive and Gram-negative bacteria. emrok.co.innewdrugapprovals.org This enhanced activity is a critical feature, allowing for greater efficacy against a wide range of bacterial pathogens. nih.govnih.gov

The Benzoquinolizine Core and its Distinctive Structural Features

A key differentiator of levonadifloxacin from many other fluoroquinolones is its benzoquinolizine core. nih.govvjim.org This tricyclic structure is distinct from the quinolone, 8-methoxy quinolone, or benzoxazine (B1645224) cores found in older fluoroquinolones like ciprofloxacin (B1669076), moxifloxacin (B1663623), and levofloxacin (B1675101). nih.gov The unique benzoquinolizine scaffold contributes to the compound's broad-spectrum activity and its potent action against resistant bacteria. nih.govjlabphy.org

Role of the Non-basic Hydroxypiperidine Side Chain in Bacterial Permeation

Attached to the C-8 position of the benzoquinolizine core is a non-basic hydroxypiperidine side chain, a feature that profoundly influences the drug's interaction with bacteria. nih.govnih.govjlabphy.org

Influence of Side Chain Substitution on Target Affinity

The substitution of the 4-hydroxypiperidine (B117109) side chain at the C-8 position of the benzoquinolizine core results in a lower pKa of 6.8. emrok.co.inwockhardtdiabetic.com This lower pKa contributes to enhanced target affinity. emrok.co.inwockhardtdiabetic.com Levonadifloxacin primarily targets DNA gyrase, giving it a strong bactericidal effect even against high-density cultures of Staphylococcus aureus. nih.govjlabphy.orgemrok.co.in This high affinity for its target enzymes, DNA gyrase and topoisomerase IV, allows it to be effective against fluoroquinolone-resistant S. aureus by targeting these essential bacterial enzymes. nih.govpatsnap.com

Impact of Side Chain on Permeation in Acidic Environments

The non-basic nature of the hydroxypiperidine side chain is a crucial design element that enhances the drug's ability to penetrate bacterial cells, particularly in acidic environments. nih.govvjim.org Unlike fluoroquinolones with basic side chains, levonadifloxacin remains in its un-ionized form at a low pH. nih.gov This facilitates its entry into the bacterial cell, leading to a significant increase in its potency in acidic conditions, which can be beneficial for treating intracellular infections and infections in acidic environments like abscesses. nih.govvjim.orgnih.gov

L-Arginine Salt Formulation: Rationale for Improved Biological Properties

The formulation of levonadifloxacin as an L-arginine salt (WCK 771) was a strategic decision to improve its physicochemical properties for parenteral administration. nih.govemrok.co.innih.gov While the active S-(-) isomer of nadifloxacin showed high potency, its practical application was limited by poor water solubility. asm.org The L-arginine salt formation significantly enhances the aqueous solubility of the compound. newdrugapprovals.org This improved solubility is crucial for developing an intravenous formulation and also improves oral bioavailability. newdrugapprovals.org

Table 1: Chemical and Physical Properties

Property Value
Chemical Name (S)-(–)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j] quinolizine-2-carboxylic acid L-arginine salt tetrahydrate nih.gov
Molecular Formula C25H35FN6O6·4H2O nih.govacs.org
Molecular Weight 606.6 g/mol nih.gov

| pKa | 6.8 emrok.co.inwockhardtdiabetic.com |

Design and Development of the Oral Prodrug, Alalevonadifloxacin (B1665202) (L-Alanine Ester Mesylate Salt)

To provide an oral therapeutic option with a pharmacokinetic profile comparable to the intravenous formulation, an oral prodrug of levonadifloxacin, named alalevonadifloxacin (WCK 2349), was developed. nih.gov Levonadifloxacin itself has very poor oral absorption. nih.gov The prodrug approach involved creating an L-alanine ester at the C-4 hydroxyl group of the piperidine (B6355638) side chain. nih.gov This ester, formulated as a mesylate salt, is rapidly and completely hydrolyzed by esterase enzymes during oral absorption, releasing the active levonadifloxacin into the bloodstream. emrok.co.innih.gov This design provides a seamless transition from intravenous to oral therapy. emrok.co.in

Table 2: Compound Names and Formulations

Compound Name Formulation Purpose
Levonadifloxacin L-arginine salt (this compound) nih.gov Intravenous administration nih.gov

| Alalevonadifloxacin | L-alanine ester mesylate salt (WCK 2349) nih.govnih.gov | Oral administration (prodrug) nih.govnih.gov |

Molecular Mechanism of Action: Target Enzyme Inhibition

Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Levonadifloxacin (B139917) arginine salt functions by simultaneously targeting two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. patsnap.comemrok.co.in These enzymes are vital for managing the complex topology of bacterial DNA, a process essential for the cell's survival and replication. vjim.org They control the supercoiling of DNA by creating temporary breaks in both strands of the bacterial chromosome, allowing the strands to pass through each other before resealing the break. vjim.org By inhibiting both of these enzymes, levonadifloxacin ensures a comprehensive disruption of DNA-related activities, which enhances its antibacterial efficacy and may reduce the likelihood of resistance development. patsnap.comresearchgate.net

A distinguishing feature of levonadifloxacin's mechanism, particularly in Gram-positive bacteria like Staphylococcus aureus, is its primary affinity for DNA gyrase over topoisomerase IV. emrok.co.inemrok.co.injlabphy.org This is a significant differentiation from many other fluoroquinolones, which typically show a higher affinity for topoisomerase IV in these organisms. nih.gov This preferential targeting of DNA gyrase is a key factor in its potent activity against quinolone-resistant Staphylococcus aureus (QRSA) strains, which often possess mutations in the genes for topoisomerase IV. jlabphy.orgnih.gov

The inhibition of DNA gyrase and topoisomerase IV effectively halts fundamental cellular processes. patsnap.compatsnap.com DNA replication, which requires the unwinding of the DNA helix, is blocked because the enzymes cannot relieve the resulting torsional strain. patsnap.com Similarly, transcription (the process of creating RNA from a DNA template) and DNA repair and recombination are also arrested. patsnap.com This cessation of critical life processes ultimately leads to the death of the bacterial cell. patsnap.compatsnap.com

Formation and Stabilization of Covalent Enzyme-DNA Cleavage Complexes

Levonadifloxacin does not simply block the active site of the enzymes. Instead, it binds to the transient complex formed between the enzyme and the cleaved DNA. vjim.orgpatsnap.com This action stabilizes the "cleavage complex," effectively trapping the enzyme on the DNA at the point of the double-strand break. nih.govpatsnap.com The bound levonadifloxacin molecule acts as a physical barrier, preventing the subsequent re-ligation or resealing of the DNA strands. rsc.orgnih.gov This leads to an accumulation of these broken DNA-enzyme complexes within the cell. patsnap.com

Inducement of Bacterial Cell Death Pathways

The accumulation of stabilized cleavage complexes and the resulting permanent double-strand DNA breaks trigger pathways that lead to bacterial cell death. nih.gov When the cell's DNA replication machinery encounters these stalled complexes, it results in the fragmentation of the chromosome. rsc.orgvjim.org This extensive DNA damage overwhelms the bacterial DNA repair mechanisms, ultimately inducing a bactericidal effect. nih.gov The mode of cell death can be concentration-dependent; at lower concentrations, the primary effect is the blockage of replication and transcription, while at higher concentrations, the dissociation of the topoisomerase can leave fragmented DNA, leading to rapid cell death. vjim.org

Differentiation from Mechanisms of Other Antibiotic Classes

The molecular mechanism of levonadifloxacin is distinct from that of other major antibiotic classes. emrok.co.in This difference is critical because it means that bacteria resistant to other types of antibiotics may still be susceptible to levonadifloxacin. emrok.co.in

β-Lactams (e.g., penicillins, cephalosporins) inhibit the synthesis of the bacterial cell wall.

Glycopeptides (e.g., vancomycin) also interfere with cell wall synthesis, but through a different mechanism than β-lactams. nih.gov

Macrolides and Aminoglycosides primarily target the bacterial ribosome to inhibit protein synthesis. emrok.co.in

Oxazolidinones (e.g., linezolid) also inhibit protein synthesis but at a very early stage, preventing the formation of the initiation complex. nih.govemrok.co.in

In contrast, levonadifloxacin targets DNA synthesis, providing a different avenue of attack against bacterial pathogens. emrok.co.in

Research Findings: Comparative In Vitro Activity

Research has demonstrated the potent in vitro activity of levonadifloxacin, especially against resistant staphylococcal isolates. The following table presents the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, comparing levonadifloxacin with other fluoroquinolones against bloodstream infection isolates of Staphylococci.

AntibioticOrganism GroupMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Levonadifloxacin Staphylococci (including MRSA & QRSA)0.51
Levofloxacin (B1675101) Staphylococci (including MRSA & QRSA)832
Moxifloxacin (B1663623) Staphylococci (including MRSA & QRSA)28
Data derived from a study on bloodstream isolates, including Methicillin-resistant S. aureus (MRSA) and Quinolone-resistant S. aureus (QRSA). jlabphy.org

Preclinical Antimicrobial Spectrum and Potency

Activity Against Gram-Positive Pathogens

Levonadifloxacin (B139917) exhibits robust activity against a variety of Gram-positive bacteria, including strains resistant to other antibiotics.

Methicillin-Resistant Staphylococcus aureus (MRSA) and Quinolone-Resistant S. aureus (QRSA)

Levonadifloxacin has shown potent efficacy against both methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA). nih.govjcdr.net Its mechanism of action, which involves preferential targeting of DNA gyrase, allows it to remain effective against QRSA strains that have developed resistance to other quinolones through mutations in topoisomerase IV. nih.govjlabphy.org Furthermore, levonadifloxacin is not susceptible to the NorA efflux pump, a common mechanism of quinolone resistance in S. aureus. nih.govjlabphy.org

In various studies, levonadifloxacin has consistently demonstrated low minimum inhibitory concentration (MIC) values against these challenging pathogens. A global surveillance study reported a MIC90 of 1 mg/L against 1,438 MRSA isolates. nih.gov Similarly, a multicenter study in India found a MIC90 of 1 mg/L against 308 QRSA isolates, a significant improvement over levofloxacin's MIC90 of 16 mg/L. nih.gov

Here is a summary of levonadifloxacin's activity against S. aureus isolates:

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Methicillin-susceptible S. aureus (MSSA)0.51
Methicillin-resistant S. aureus (MRSA)0.51
Levofloxacin-resistant S. aureus11

Data sourced from a study of 1,376 clinical isolates in India. emrok.co.in

Activity Against Hetero-Vancomycin-Intermediate S. aureus (hVISA) and Specific Clonal Lineages (e.g., Bengal Bay Clone)

The potent activity of levonadifloxacin extends to difficult-to-treat S. aureus strains, including hetero-vancomycin-intermediate S. aureus (hVISA). nih.govjcdr.net Its effectiveness against such strains is a key advantage in treating severe infections. nih.gov

A study focusing on contemporary S. aureus isolates, including the virulent Bengal Bay clone (ST772-SCCmec type V), found levonadifloxacin to be highly potent. emrok.co.innih.gov For all S. aureus isolates in this study, which included hVISA and the Bengal Bay clone, the MIC50 and MIC90 values were 0.25 and 0.5 mg/L, respectively, demonstrating a potency 16 times greater than that of levofloxacin (B1675101). emrok.co.in

Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus dysgalactiae spp. dysgalactiae

Levonadifloxacin is also highly active against key streptococcal pathogens responsible for respiratory and skin infections. nih.govnih.gov It has demonstrated superior activity against Streptococcus pneumoniae compared to levofloxacin, with MIC50 and MIC90 values of 0.5 mg/L. emrok.co.in The drug is also effective against macrolide- and penicillin-resistant S. pneumoniae. nih.gov

The broad-spectrum activity of levonadifloxacin includes potent action against Streptococcus pyogenes and Streptococcus dysgalactiae spp. dysgalactiae. nih.govmsjonline.orgsemanticscholar.org

The following table summarizes the MIC values for levonadifloxacin against respiratory pathogens:

OrganismNumber of IsolatesMIC₉₀ (mg/L)
Streptococcus pneumoniae1,1960.5
Haemophilus influenzae1,0020.03
Moraxella catarrhalis5040.015

Data from a study on common community-acquired pneumonia pathogens. asm.orgasm.org

Enterococcus faecalis (including vancomycin-resistant isolates)

Levonadifloxacin has shown promising activity against Enterococcus faecalis, including vancomycin-resistant strains. jcdr.netsemanticscholar.org In one study, all Enterococcus isolates, even those resistant to levofloxacin, were susceptible to levonadifloxacin. jcdr.net This suggests its potential as a valuable treatment option for infections caused by multidrug-resistant enterococci.

Activity Against Gram-Negative Pathogens

While particularly potent against Gram-positive organisms, levonadifloxacin also exhibits clinically relevant activity against certain Gram-negative pathogens, especially those associated with respiratory infections. nih.gov

Haemophilus influenzae and Moraxella catarrhalis

Levonadifloxacin is highly effective against the common respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis. nih.govasm.org Its activity is not affected by the production of β-lactamase. emrok.co.in Studies have reported very low MIC90 values of 0.015-0.03 mg/L for these organisms, highlighting its potent bactericidal action. emrok.co.in

Extended Spectrum Against Select Enterobacteriaceae (Escherichia coli, Klebsiella pneumoniae, Enterobacter, Serratia, Citrobacter) and Pseudomonas aeruginosa

Levonadifloxacin, an arginine salt of the S-(-)-isomer of nadifloxacin (B1676911), demonstrates a broad spectrum of in vitro activity that includes many clinically significant Gram-negative pathogens. nih.govresearchgate.net Its activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa has been documented in several studies.

In a large surveillance study, levonadifloxacin's activity was evaluated against a collection of Gram-negative clinical isolates. Against Enterobacteriaceae, 73.2% of isolates were inhibited at a concentration of ≤4 µg/mL. jmilabs.comemrok.co.in For levofloxacin-susceptible Enterobacterales, which include genera such as Escherichia, Klebsiella, Enterobacter, Serratia, and Citrobacter, 80.6% of isolates were inhibited at a levonadifloxacin concentration of ≤2 mg/L. emrok.co.in Another study reported that against Enterobacterales, including species of E. coli, K. pneumoniae, Enterobacter cloacae, Proteus mirabilis, Citrobacter freundii, and Morganella morganii, levonadifloxacin demonstrated MIC50/90 values of 0.5/>16 mg/L. researchgate.net

With respect to Pseudomonas aeruginosa, one study found that 67.4% of isolates were inhibited by levonadifloxacin at concentrations of ≤4 µg/mL. jmilabs.comemrok.co.in In a separate investigation focusing on levofloxacin-susceptible P. aeruginosa isolates, the MIC50 and MIC90 values for levonadifloxacin were 2 and 4 mg/L, respectively. oup.com This demonstrated a 97.1% susceptibility based on the pharmacokinetic/pharmacodynamic breakpoint. oup.com

The following table summarizes the in vitro activity of levonadifloxacin against select Enterobacteriaceae and P. aeruginosa from a global surveillance program.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Inhibition at ≤4 µg/mL (%)
Enterobacteriaceae0.5>873.2
Pseudomonas aeruginosa2>867.4

Activity Against Atypical and Anaerobic Pathogens

Levonadifloxacin has demonstrated in vitro activity against a range of atypical and anaerobic bacteria, which are common causes of various infections. researchgate.netresearchgate.net

The activity of levonadifloxacin has been established against key atypical respiratory pathogens. researchgate.netresearchgate.net Studies have confirmed its in vitro efficacy against Chlamydophila pneumoniae, Legionella pneumophila, and Mycoplasma pneumoniae. researchgate.netresearchgate.net This positions levonadifloxacin as a potential agent for respiratory infections where these organisms are implicated. While specific MIC data for levonadifloxacin against these atypical pathogens is emerging, its activity profile is considered a valuable attribute. researchgate.netpathway.md

Levonadifloxacin has shown potent in vitro activity against a wide array of anaerobic bacteria. nih.gov In a study evaluating 350 anaerobic isolates, levonadifloxacin demonstrated low MICs against several clinically important species. researchgate.net The MIC50 and MIC90 of levonadifloxacin against the tested anaerobes were 0.5 mg/L and 2 mg/L, respectively, indicating its potential utility in treating anaerobic and mixed bacterial infections. researchgate.net

The table below presents the MIC50 and MIC90 values of levonadifloxacin against various anaerobic bacteria. nih.gov

OrganismMIC50 (mg/L)MIC90 (mg/L)
Bacteroides fragilis116
B. fragilis group18
Fusobacteria0.58
Prevotella, Porphyromonas0.251
Peptostreptococci0.51

Efficacy in Challenging Microbiological Environments

A significant feature of levonadifloxacin is its enhanced activity in certain challenging microbiological environments that can render other antibiotics less effective.

Levonadifloxacin demonstrates a notable increase in potency in acidic environments. vjim.orgdovepress.com This is attributed to its chemical structure, specifically its non-basic hydroxy piperidine (B6355638) side chain, which allows the molecule to remain in an un-ionized form at a lower pH. researchgate.netvjim.org This un-ionized state facilitates its penetration into the bacterial cell. researchgate.netvjim.org

One study found that at a pH of 5.5, the MIC of levonadifloxacin against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains was reduced by at least eight-fold compared to its MIC at a neutral pH of 7.4. researchgate.netnih.gov In contrast, comparator quinolones showed a fourfold increase in their MICs under the same acidic conditions. researchgate.netnih.gov This characteristic suggests a potential therapeutic advantage for levonadifloxacin in infections associated with acidic environments, such as intracellular infections and abscesses. vjim.orgdovepress.com

Levonadifloxacin has demonstrated significant bactericidal activity against bacteria embedded within biofilms, a common challenge in treating chronic and device-related infections. researchgate.net In vitro studies have shown that levonadifloxacin can effectively kill biofilm-embedded quinolone-resistant S. aureus and MRSA. researchgate.net

In one study, levonadifloxacin achieved a bacterial kill rate of over 90% against biofilm-embedded organisms. nih.gov This was in contrast to other anti-staphylococcal agents like vancomycin (B549263) and linezolid, which showed variable activity, and daptomycin, which exhibited no activity. nih.gov Scanning electron microscopy has further validated these findings, showing that levonadifloxacin disrupts the biofilm structure and reduces the number of viable bacteria. nih.gov This suggests that levonadifloxacin could be a promising agent for managing infections where biofilm formation is a significant factor. nih.gov

Intracellular Activity within Alveolar Macrophages

Levonadifloxacin demonstrates significant penetration into and activity within alveolar macrophages, a critical feature for treating respiratory infections caused by intracellular pathogens. researchgate.netnih.gov Clinical studies have shown that levonadifloxacin achieves excellent penetration into both epithelial lining fluid (ELF) and alveolar macrophages. asm.orgresearchgate.net Following administration of its oral prodrug, alalevonadifloxacin (B1665202), the concentration of levonadifloxacin in alveolar macrophages is notably high. asm.orgresearchgate.net The area under the concentration-time curve (AUC) ratio of levonadifloxacin in alveolar macrophages to the unbound fraction in plasma has been calculated at 1.58, indicating substantial accumulation at the site of infection. nih.govdovepress.com This high concentration within the lung's immune cells suggests a strong potential for efficacy against pathogens that reside and replicate within this cellular compartment. nih.govresearchgate.net

The acidic environment of the phagosome within macrophages can reduce the efficacy of many antibiotics. However, levonadifloxacin exhibits enhanced potency in acidic conditions. nih.govdovepress.com In an in vitro study, the minimum inhibitory concentration (MIC) of levonadifloxacin against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) was reduced by eightfold or more at an acidic pH of 5.5, which mimics the phagosomal environment, compared to a neutral pH of 7.4. researchgate.netnih.gov This is a significant advantage over other quinolones like moxifloxacin (B1663623), levofloxacin, and ciprofloxacin (B1669076), which showed a fourfold increase in MIC under the same acidic conditions. researchgate.netnih.gov

Studies using THP-1 monocytes, a human cell line used to model macrophages, have confirmed the potent intracellular killing ability of levonadifloxacin. researchgate.netsemanticscholar.org When tested against MSSA and MRSA strains that have been phagocytized by these cells, levonadifloxacin demonstrated superior activity compared to other fluoroquinolones. researchgate.netsemanticscholar.org Within a clinically achievable concentration range, it achieved a 90-99% reduction in intracellular MSSA and MRSA. researchgate.netnih.gov Specifically, levonadifloxacin resulted in a 1.0 log10 and 2.0 log10 reduction in colony-forming units (CFU) for intracellular MSSA and MRSA, respectively, showcasing its potential for treating persistent staphylococcal infections that involve intracellular reservoirs. researchgate.netnih.gov Its activity also extends to obligate intracellular pathogens like Chlamydia pneumoniae, further highlighting its broad utility for respiratory infections. asm.org

Table 1: Intracellular Activity of Levonadifloxacin against S. aureus in THP-1 Monocytes

Strain Log10 CFU Reduction Condition Reference
S. aureus ATCC 25923 (MSSA) 1.0 Intracellular researchgate.net, nih.gov
S. aureus ATCC 43300 (MRSA) 2.0 Intracellular researchgate.net, nih.gov

Bactericidal Kinetics and High-Inoculum Activity

Levonadifloxacin exhibits rapid and potent bactericidal activity, a crucial characteristic for effectively treating severe infections. nih.gov Time-kill studies have consistently demonstrated its ability to produce a significant reduction in bacterial counts over a short period. nih.gov

Against S. aureus, including both MSSA and MRSA strains, levonadifloxacin at just 1x its MIC demonstrated pronounced killing, achieving a ≥4.5 log10 CFU/mL reduction within 24 hours in extracellular studies. researchgate.netnih.gov This bactericidal effect was superior to that of ciprofloxacin, which showed no killing under the same conditions. researchgate.netnih.gov Time-kill analyses against pneumococcal isolates, including quinolone-resistant strains, also showed bactericidal activity (a 99.9% kill) at 2x MIC after 24 hours. nih.gov

A significant feature of levonadifloxacin is its sustained efficacy in the presence of a high bacterial load, a condition known as the high-inoculum effect, which can diminish the activity of many antibiotics. nih.gov High-density kill kinetic studies have shown that levonadifloxacin maintains its potent bactericidal action even against cultures with a high initial inoculum of 10⁸ CFU/mL of MRSA. nih.gov In contrast, a comparator quinolone like moxifloxacin failed to demonstrate bactericidal activity under these challenging conditions. nih.gov This ability to overcome the inoculum effect is a favorable characteristic, suggesting a lower likelihood of resistance development during therapy for deep-seated infections. nih.govnih.govresearchgate.net

Furthermore, levonadifloxacin has demonstrated good bactericidal activity against slow-growing MRSA strains, achieving an effective killing of 2 log10 by 24 hours, whereas moxifloxacin showed no cidal action in such strains. nih.gov This potent activity against bacteria in various physiological states, including high-density and slow-growing cultures, underscores its robust antimicrobial profile for managing difficult-to-treat infections. nih.govnih.govresearchgate.net

Table 2: Bactericidal Activity of Levonadifloxacin in Time-Kill Studies

Organism Concentration Log10 CFU Reduction Time (hours) Reference
S. aureus (MSSA & MRSA) 1x MIC ≥ 4.5 24 researchgate.net, nih.gov
S. pneumoniae (incl. QR-strains) 2x MIC 3 (99.9% kill) 24 nih.gov
Slow-growing MRSA Not Specified 2 24 nih.gov
High-Inoculum MRSA (10⁸ CFU/mL) 5 mg/L Pronounced Killing Not Specified nih.gov

Mechanisms of Resistance and Resistance Suppression Profile

Role of Efflux Pumps in Fluoroquinolone Resistance

Bacterial efflux pumps are membrane proteins that actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular targets and thus conferring resistance. nih.govfrontiersin.org Overexpression of these pumps is a common mechanism of resistance to many classes of antibiotics, including fluoroquinolones. emrok.co.infrontiersin.org

A significant advantage of levonadifloxacin (B139917) in combating resistant bacteria is that it is not a substrate for key multidrug efflux pumps. emrok.co.in Specifically, in Staphylococcus aureus, the chromosomally encoded NorA efflux pump is a major contributor to fluoroquinolone resistance. nih.govfrontiersin.org Levonadifloxacin's activity is not affected by the NorA efflux pump. nih.govvjim.orgmdpi.cominformahealthcare.com

This characteristic distinguishes it from other quinolones, such as ciprofloxacin (B1669076) and norfloxacin, which are known substrates for NorA and thus less effective against strains that overexpress this pump. vjim.orgmdpi.com The ability to evade efflux-mediated resistance contributes substantially to levonadifloxacin's sustained potency against multidrug-resistant strains like methicillin-resistant S. aureus (MRSA). nih.govjlabphy.org This resistance to efflux, combined with its unique target affinity, provides a dual strategy for overcoming common quinolone resistance pathways. nih.gov

Frequency of Resistance Mutation Selection

The propensity of a bacterium to develop resistance to an antibiotic can be measured by the frequency of resistance mutation selection. Levonadifloxacin demonstrates a superior resistance suppression profile, characterized by a very low frequency of selecting for resistant mutants. nih.govresearchgate.netportico.org

In vitro studies have determined that the frequency at which levonadifloxacin-resistant mutants are selected is less than 10⁻⁹. emrok.co.in Another important measure of resistance suppression is the Mutant Prevention Concentration (MPC). The MPC is the lowest concentration of an antibiotic that prevents the growth of all bacterial mutants in a large population. For levonadifloxacin against MRSA and quinolone-resistant S. aureus (QRSA), the MPC is reported to be just two times its MIC, which indicates a narrow mutation selection window and demonstrates its strong feature of suppressing the emergence of resistance. emrok.co.in

Table 2: Resistance Suppression Profile of Levonadifloxacin

Parameter Finding Implication
Frequency of Resistance <10⁻⁹ in vitro Very low probability of spontaneous resistant mutant selection. emrok.co.in

| Mutant Prevention Concentration (MPC) | 2x the Minimum Inhibitory Concentration (MIC) for MRSA/QRSA | A narrow mutation selection window, limiting the emergence of resistant strains. emrok.co.in |

Cross-Resistance Patterns with Other Fluoroquinolone Compounds

Cross-resistance, where resistance to one antibiotic confers resistance to others in the same class, is a significant clinical challenge. oup.com While some cross-resistance has been noted between levonadifloxacin and other fluoroquinolones against Gram-negative pathogens, a key therapeutic advantage of levonadifloxacin is its potent activity against Gram-positive staphylococci that are resistant to other quinolones. emrok.co.in

Levonadifloxacin consistently retains potent activity against quinolone-resistant staphylococci, including MRSA and levofloxacin-non-susceptible isolates. emrok.co.inresearchgate.net This is largely attributable to its distinct mechanism of action, which involves preferentially targeting DNA gyrase. researchgate.netnih.gov Since resistance in many circulating staphylococcal strains is due to mutations in topoisomerase IV (the primary target of older fluoroquinolones), these mutations have a minimal impact on levonadifloxacin's efficacy. researchgate.net

Comparative studies highlight this advantage. In one analysis, levonadifloxacin demonstrated a MIC90 (the MIC required to inhibit 90% of isolates) of 1 µg/mL against quinolone-resistant staphylococci, whereas for other quinolones like levofloxacin (B1675101) and ciprofloxacin, the MIC90 was greater than 4 µg/mL. jlabphy.orgmdpi.com This indicates that levonadifloxacin remains active against strains that have developed resistance to other commonly used fluoroquinolones. Even in organisms like Ureaplasma species with known fluoroquinolone resistance mutations, levonadifloxacin MICs were often several-fold lower than those of moxifloxacin (B1663623) and levofloxacin. asm.org

Table 3: Comparative In Vitro Activity of Levonadifloxacin against Staphylococcus Species

Organism Group Levonadifloxacin MIC₅₀/₉₀ (mg/L) Levofloxacin MIC₅₀/₉₀ (mg/L) Moxifloxacin MIC₅₀/₉₀ (mg/L)
Quinolone-Resistant S. aureus (QRSA) 0.5/1 8/32 2/8
Methicillin-Resistant S. aureus (MRSA) 0.5/1 8/32 2/8

Data from a study on bacteremic isolates, demonstrating levonadifloxacin's retained potency against resistant strains. jlabphy.org

Preclinical Safety Pharmacology and Toxicology Investigations

Central Nervous System Safety Assessments in Animal Models

Safety pharmacology studies focusing on the central nervous system (CNS) were conducted to evaluate the potential for neurotoxic effects. In single-dose studies, levonadifloxacin (B139917) did not show adverse effects on the CNS in mice, including no observed potential for seizures. nih.govresearchgate.net However, in repeat-dose toxicity studies involving intravenous (IV) bolus administration, some CNS-related effects were noted in rats, such as hyperactivity and mild convulsions. nih.govresearchgate.net

Table 1: Summary of CNS Safety Findings for Levonadifloxacin Arginine Salt

Animal Model Study Type Findings Citation
Mice Single Dose No adverse effects on CNS, including seizure potential. nih.govresearchgate.net

Cardiovascular System Safety Evaluation

The cardiovascular safety of levonadifloxacin arginine salt was assessed through dedicated safety pharmacology studies. Following single-dose administration, the compound demonstrated no adverse effects on the cardiovascular system. nih.govresearchgate.net These evaluations included in vitro assessments of the hERG (human Ether-à-go-go-Related Gene) channel and in vivo telemetry studies in monkeys, which showed no significant findings. nih.govresearchgate.net

Table 2: Cardiovascular Safety Evaluation of Levonadifloxacin Arginine Salt

Test System Parameter Assessed Result Citation
In vitro hERG assay Potassium channel inhibition No clinically relevant inhibition. researchgate.net

Repeat-Dose Toxicity Studies in Various Animal Species

Subacute repeat-dose toxicity studies were performed to understand the potential for cumulative toxicity. In these studies, levonadifloxacin arginine salt was administered to rats and dogs. The findings indicated that effects observed were primarily related to the rapid IV bolus administration rather than direct organ toxicity. nih.gov In rats, these effects included hyperactivity, mild convulsion, polypnoea (rapid breathing), and injection site irritation. nih.govresearchgate.net In dogs, emesis and salivation were observed. nih.govresearchgate.net Crucially, these studies did not reveal major biochemical, hematological, or histopathological changes that would suggest damage to vital organs. nih.gov

Table 3: Findings from Repeat-Dose Toxicity Studies of Levonadifloxacin Arginine Salt

Animal Species Administration Route Observed Effects Target Organ Toxicity Citation
Rat Intravenous (Bolus) Hyperactivity, mild convulsion, polypnoea, injection site irritation. No damage to vital organs identified. nih.govresearchgate.net

Genotoxicity Assessments

Levonadifloxacin arginine salt was subjected to a battery of tests to assess its potential to cause genetic damage. The compound was found to be non-genotoxic. nih.gov It demonstrated a non-mutagenic potential in mouse micronucleus and chromosomal aberration tests following repeat-dose administration. nih.gov

Table 4: Genotoxicity Assessment of Levonadifloxacin Arginine Salt

Assay Type Finding Citation
Mouse Micronucleus Test Non-mutagenic nih.gov

Comparative Phototoxicity Potential Evaluation

The potential for fluoroquinolones to induce phototoxicity is a known class effect. Studies on levonadifloxacin arginine salt showed that it has a weak phototoxicity potential. nih.gov Its phototoxic effect was found to be comparable to that of levofloxacin (B1675101). nih.govresearchgate.net Notably, its potential for phototoxicity was significantly lower than that of other fluoroquinolones which bear a halogen substituent, such as clinafloxacin (B351) and sparfloxacin. nih.gov In phototoxicity studies conducted in mice, a No Observed Effect Level (NOEL) of 200 mg/kg was established. nih.gov

Table 5: Comparative Phototoxicity of Levonadifloxacin Arginine Salt

Compound Phototoxicity Potential No Observed Effect Level (NOEL) in Mice Citation
Levonadifloxacin Weak; Comparable to Levofloxacin 200 mg/kg nih.govnih.gov
Levofloxacin Weak Not specified in source nih.govresearchgate.net
Clinafloxacin Higher than Levonadifloxacin Not specified in source nih.gov

| Sparfloxacin | Higher than Levonadifloxacin | Not specified in source | nih.gov |

Chondrotoxicity Studies in Juvenile Animal Models

Fluoroquinolones as a class are known to have the potential to cause arthropathy (joint disease) in juvenile animals. Chondrotoxicity studies for levonadifloxacin arginine salt were conducted in juvenile Beagle dog pups. The results showed that while the compound did exhibit some chondrotoxicity upon repeat-dose administration, the severity was lower than that observed with the comparator fluoroquinolone, ofloxacin. nih.govresearchgate.net

Table 6: Chondrotoxicity Evaluation in Juvenile Beagle Dogs

Compound Chondrotoxicity Finding Severity Comparison Citation
Levonadifloxacin Chondrotoxicity observed on repeat-dose administration. Lower severity than Ofloxacin. nih.govresearchgate.net

| Ofloxacin | Chondrotoxicity observed. | Higher severity than Levonadifloxacin. | nih.govresearchgate.net |

Secretion into Milk in Lactating Animal Models

Information regarding the secretion of levonadifloxacin arginine salt into the milk of lactating animal models was not available in the reviewed preclinical safety and toxicology literature.

Table of Compound Names

Compound Name Other Names / Designations
Levonadifloxacin arginine salt WCK 771
Levonadifloxacin S-(-)-Nadifloxacin
Alalevonadifloxacin (B1665202) WCK 2349 (L-alanine ester prodrug)
Levofloxacin
Ofloxacin
Clinafloxacin
Sparfloxacin
Ciprofloxacin (B1669076)
Moxifloxacin (B1663623)
Trovafloxacin
Garenoxacin
Vancomycin (B549263)

Drug Discovery and Development Methodologies for Levonadifloxacin Arginine Salt

Synthetic Routes and Process Chemistry

The synthesis of levonadifloxacin (B139917) arginine salt is a multi-step process that begins with the construction of the core quinoline (B57606) structure, followed by stereoselective resolution and functionalization to yield the final active molecule. acs.orgchemicalbook.com

The manufacturing process for levonadifloxacin is designed to produce the specific S-(-) enantiomer, which is significantly more potent than its R(+) counterpart. nih.gov A common synthetic pathway starts from 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline. acs.orgnih.gov An alternative starting point is the reaction of 2-Bromo-4,5-difluoroacetylaniline with crotonaldehyde (B89634) to generate a quinoline intermediate. chemicalbook.com

A critical step in the synthesis is the chiral resolution to isolate the desired S-isomer. This is typically achieved by treating the racemic tetrahydroquinoline intermediate with a chiral resolving agent, such as 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA). chemicalbook.com This reaction forms diastereomeric salts, and the salt containing the S-isomer can be selectively crystallized and isolated, often with a high enantiomeric excess (100% ee). chemicalbook.com

Following resolution, the key steps to complete the synthesis of the active acid are:

Cyclization: The resolved S-isomer is reacted with diethyl ethoxymethylenemalonate (EMME) in the presence of polyphosphoric acid (PPA) to construct the tricyclic benzo[i,j]quinolizine core. chemicalbook.comaustinpublishinggroup.com

Boron Chelation: The resulting tricyclic acid is chelated with boron triacetate. This intermediate facilitates the subsequent nucleophilic substitution. chemicalbook.com

Side-chain Addition: The boron complex is then reacted with 4-hydroxypiperidine (B117109), which displaces a fluorine atom on the quinolizine ring to introduce the 8-(4-hydroxypiperidin-1-yl) side chain, yielding levonadifloxacin. chemicalbook.comaustinpublishinggroup.com

Salt Formation: Finally, the purified levonadifloxacin (S-(-)-nadifloxacin) is treated with L-arginine in a suitable solvent system, such as acetone (B3395972) and water, to form the levonadifloxacin arginine salt. austinpublishinggroup.comnewdrugapprovals.org

StepReagents and ConditionsPurpose
Chiral Resolution 2,3-di-O-benzoyl-L-tartaric acid (L-DBTA) in a solvent like ethyl acetate.To separate the desired S-(-) isomer from the racemic mixture of tetrahydroquinoline.
Cyclization Diethyl ethoxymethylenemalonate (EMME), followed by polyphosphoric acid (PPA) and acid hydrolysis (HCl).To form the core tricyclic benzo[i,j]quinolizine structure.
Side-Chain Addition 1. Boric acid/Acetic acid/Acetic anhydride (B1165640) to form a boron complex. 2. 4-hydroxypiperidine, triethylamine (B128534) (TEA) in dimethyl sulfoxide (B87167) (DMSO).To introduce the 4-hydroxypiperidine moiety at the C-8 position.
Salt Formation L-arginine in an acetone/water solvent system.To form the final, highly soluble L-arginine salt of levonadifloxacin.

Throughout the synthesis, intermediates are isolated and characterized to ensure the correct chemical transformations have occurred. The structures of these compounds are confirmed using various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

IntermediateChemical NameMolecular FormulaPurpose in Synthesis
Compound 9 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinolineC₁₀H₁₁F₂NStarting material for the construction of the quinolizine ring system.
Compound 12 (RS)-8,9-difluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[i,j]-quinolizine-2-carboxylic acidC₁₄H₁₁F₂NO₃The tricyclic core structure formed after reaction with EMME and PPA, prior to side-chain addition.
S-nadifloxacin S-(-)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acidC₁₉H₂₁FN₂O₄The final active carboxylic acid before its conversion to the arginine salt.

Identification and Characterization of Potential Impurities

Impurity profiling is a critical aspect of drug development to ensure the safety and efficacy of the final product. acs.org During the synthesis and storage of levonadifloxacin, several process-related and degradation impurities can form. austinpublishinggroup.comacs.org These impurities are identified using techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and their structures are confirmed by detailed spectroscopic analysis after isolation or separate synthesis. austinpublishinggroup.comacs.org Reference standards for these impurities are essential for method validation and quality control. austinpublishinggroup.com

A number of potential impurities have been identified, synthesized, and characterized. austinpublishinggroup.comacs.org These include regioisomers, products of side reactions, and degradation products.

Impurity NamePotential OriginMolecular FormulaStructure
Impurity 2 Process Impurity: Regioisomer formed during the substitution reaction with 4-hydroxypiperidine. acs.orgC₁₉H₂₂N₂O₄
Impurity 3 Process Impurity: Formed from defluorination and debromination during hydrogenation of an early-stage intermediate. acs.orgnih.govC₁₉H₂₃N₂O₄
Impurity 5 Degradation Impurity. acs.org Can also be a process impurity formed by reaction with ammonia. austinpublishinggroup.comC₁₄H₁₃FN₂O₃
Impurity 6 Process Impurity: The R-enantiomer of nadifloxacin (B1676911). acs.orgC₁₉H₂₁FN₂O₄
Impurity 7 Process Impurity: A dimeric species. austinpublishinggroup.comC₃₈H₃₈F₂N₄O₇

Note: Placeholder images are used for structures.

Characterization data for these impurities is extensive. For example, Impurity 5 is characterized by a molecular formula of C₁₄H₁₃FN₂O₃ and a mass spectrum showing a protonated molecule [M+H]⁺ at m/z 277.1. austinpublishinggroup.com Its ¹H NMR spectrum shows a characteristic broad singlet for an aromatic amine group. acs.org

Analytical Methodologies for Purity, Potency, and Stability Assessment

A suite of validated analytical methods is required for the quality control of levonadifloxacin arginine salt, ensuring its purity, potency, and stability over time. nih.govresearchgate.net These methods are centered around chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of levonadifloxacin and quantifying its impurities. researchgate.net A typical reversed-phase HPLC method can separate the main compound from its various process-related and degradation impurities. acs.org A chromatogram of a levonadifloxacin sample would show a main peak for the active ingredient, with smaller peaks corresponding to impurities at different retention times (RT). For instance, one reported method shows levonadifloxacin eluting at approximately 27.4 minutes, while impurities elute at distinct times, such as Impurity 5 at 10.9 minutes and Impurity 2 at 17.9 minutes. austinpublishinggroup.comacs.org

Furthermore, a specialized chiral HPLC method is necessary to detect and quantify the enantiomeric impurity (Impurity 6, the R-isomer), which may not be resolved by standard reversed-phase methods. austinpublishinggroup.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool used for the initial identification of unknown impurities during drug development. austinpublishinggroup.comacs.org It provides molecular weight information that is crucial for predicting the probable structures of these trace compounds. acs.org This technique is also used to develop highly sensitive and specific quantitative methods for analyzing the drug in complex matrices. nih.govresearchgate.net For example, LC-MS/MS methods have been developed for quantifying levofloxacin (B1675101) in serum, achieving quantification by monitoring specific mass transitions from precursor to product ions (e.g., m/z 362.2 → 318.2). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the identity of levonadifloxacin by identifying its key functional groups. The IR spectrum provides a unique fingerprint for the molecule. The spectrum of levofloxacin shows characteristic absorption bands confirming its structure. ijpsonline.comijpsonline.com

Wavenumber (cm⁻¹)Vibration TypeCorresponding Functional Group
~3272N-H StretchAmine/Amide
~2936-2974C-H StretchAliphatic CH₂, CH₃
~1731-1735C=O StretchCarboxylic Acid
~1626-1629C=O StretchKeto Group
~1537-1551C=C StretchAromatic Ring

Data compiled from published spectra for levofloxacin. acs.orgijpsonline.comijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of levonadifloxacin arginine salt, its intermediates, and its impurities. austinpublishinggroup.comacs.org The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For levofloxacin, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methyl group, and the protons on the quinolizine and piperidine (B6355638) rings. magritek.com Similarly, the ¹³C NMR spectrum resolves all the expected carbon resonances. magritek.com These techniques were crucial in confirming the structures of synthesized impurities, allowing for their use as qualified reference standards. austinpublishinggroup.comacs.org

In Silico and In Vitro Approaches in Drug Discovery

The development of levonadifloxacin, a novel benzoquinolizine subclass of fluoroquinolone, has been a significant step forward in addressing the challenge of antimicrobial resistance, particularly against methicillin-resistant Staphylococcus aureus (MRSA). springer.com While specific details regarding the early in silico and certain in vitro discovery methodologies for levonadifloxacin arginine salt are not extensively published in publicly available literature, the development process for such an antibiotic typically involves a sophisticated interplay of computational and laboratory-based techniques. These methods are crucial for identifying promising lead compounds, optimizing their structure for enhanced efficacy and favorable pharmacokinetic properties, and understanding their interactions with bacterial targets.

The journey from a promising chemical entity to a clinically approved drug is a long and complex one. For levonadifloxacin, this journey began at Wockhardt's drug discovery program, which aimed to develop a new-in-class antibiotic with potent activity against multi-drug-resistant pathogens. wockhardt.com The selection of levonadifloxacin as a clinical candidate was the culmination of extensive preclinical research that likely leveraged a variety of modern drug discovery tools.

Virtual Screening and Molecular Docking Studies

In the initial stages of discovering a new antibacterial agent like levonadifloxacin, virtual screening and molecular docking are invaluable computational tools. These in silico techniques allow researchers to screen vast libraries of chemical compounds against a specific biological target, in this case, bacterial DNA gyrase and topoisomerase IV. By predicting the binding affinity and mode of interaction between a small molecule and its protein target, these methods help in prioritizing compounds for synthesis and further experimental testing, thereby saving considerable time and resources.

For a fluoroquinolone like levonadifloxacin, molecular docking studies would have been instrumental in understanding how the molecule fits into the active sites of its target enzymes. These studies provide insights into the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory activity. This information is critical for medicinal chemists to make targeted structural modifications to improve potency and selectivity. While specific molecular docking studies for levonadifloxacin are not detailed in the available literature, the unique structural features of levonadifloxacin, such as its benzoquinolizine core, suggest that extensive computational modeling was likely employed to optimize its interaction with the target enzymes, leading to its potent activity against resistant strains. nih.gov

Molecular Dynamics Simulations

Following initial docking studies, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a drug candidate and its target. MD simulations can predict the stability of the drug-target complex over time, providing valuable information on the flexibility of both the ligand and the protein. This can reveal subtle conformational changes that are not apparent from static docking poses.

In the context of levonadifloxacin, MD simulations could have been used to assess the stability of its binding to DNA gyrase and topoisomerase IV, potentially explaining its high affinity and potent inhibitory action. patsnap.com Furthermore, these simulations can help in understanding the molecular basis of resistance, for instance, by modeling the effect of mutations in the target enzymes on the binding of the drug. Although specific MD simulation studies for levonadifloxacin are not publicly documented, this technique is a standard tool in modern drug discovery and was likely part of the preclinical assessment of this novel antibiotic.

Comparative Genomic and Proteomic Analyses for Target Identification and Resistance Mechanisms

Comparative genomics and proteomics are powerful tools for identifying novel drug targets and understanding the mechanisms of antibiotic resistance. By comparing the genomes and proteomes of susceptible and resistant bacterial strains, researchers can identify genetic mutations and changes in protein expression that are associated with resistance.

Advanced Pharmacokinetic and Pharmacodynamic Modeling Approaches

The successful development of an antibiotic relies heavily on understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the bacteria. Advanced modeling approaches are essential to optimize dosing regimens that maximize efficacy while minimizing the risk of resistance development.

Population Pharmacokinetic Modeling (e.g., NONMEM)

Population pharmacokinetic (PopPK) modeling is a sophisticated statistical method used to analyze PK data from a group of individuals to identify and quantify the sources of variability in drug concentrations. This approach is crucial for understanding how factors such as age, weight, and renal function influence a drug's pharmacokinetics. While a specific PopPK model for levonadifloxacin using NONMEM software is not detailed in the available literature, a population pharmacokinetic analysis of its oral prodrug, alalevonadifloxacin (B1665202), has been conducted on data from three phase 1 studies. nih.gov Such models are fundamental in the development of new drugs as they inform dosing recommendations for different patient populations. The insights gained from PopPK models are critical for ensuring that a diverse patient population can achieve therapeutic drug exposures.

Monte Carlo Simulations for Probability of Target Attainment (PTA)

Monte Carlo simulation is a computational technique that uses the data from PopPK models to simulate the expected drug concentration profiles in a large virtual patient population. This allows for the calculation of the Probability of Target Attainment (PTA), which is the likelihood that a specific dosing regimen will achieve the desired pharmacodynamic target associated with clinical efficacy.

For levonadifloxacin, the key pharmacodynamic index driving its antibacterial effect has been identified as the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.gov In a neutropenic murine lung infection model, the mean plasma fAUC/MIC required for a static effect (inhibiting bacterial growth) and a 1-log10 kill effect against S. aureus were determined. nih.gov These targets were then utilized in PTA analyses to guide the selection of clinical doses. nih.gov

Furthermore, Monte Carlo simulations based on a population pharmacokinetic model were instrumental in establishing the susceptibility breakpoints for levonadifloxacin. researchgate.net The analysis showed that a high PTA is achieved for common pathogens at clinically relevant MICs, supporting the chosen dosing regimens.

Pharmacodynamic TargetMean fAUC/MIC Value (± SD)
Static Effect8.1 ± 6.0
1-log10 Kill Effect25.8 ± 12.3
Data from a neutropenic murine lung infection model against S. aureus. nih.gov
MIC (mg/L)Probability of Target Attainment (PTA)
≤ 2100%
492%
Based on Monte Carlo simulations from a population pharmacokinetic model for the intravenous 800 mg, q12h dose regimen. researchgate.net

Microdialysis for Tissue Drug Concentration Measurements

The determination of antibiotic concentrations at the site of infection is crucial for predicting clinical efficacy. Microdialysis is a minimally invasive sampling technique widely used in pharmacokinetic research to measure unbound drug concentrations in the interstitial fluid of various tissues. However, based on available research, specific studies employing microdialysis for the measurement of levonadifloxacin arginine salt tissue concentrations have not been reported.

Instead, tissue penetration of levonadifloxacin, particularly into the pulmonary system, has been quantified using alternative methodologies. One key study in healthy adult subjects assessed the intrapulmonary pharmacokinetics of levonadifloxacin following the oral administration of its prodrug, alalevonadifloxacin. nih.gov In this study, drug concentrations in the epithelial lining fluid (ELF) and alveolar macrophages (AM) were measured by performing bronchoalveolar lavage (BAL) at various time points after drug administration. nih.gov The concentrations in plasma, ELF, and AM were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This research established that levonadifloxacin achieves excellent penetration into the lungs. nih.gov The study calculated the ratio of the area under the concentration-time curve (AUC) in ELF and AM to the unbound fraction of the drug in plasma. nih.gov The results showed that levonadifloxacin exposure in ELF was more than 7-fold higher than in unbound plasma. researchgate.net Such high intrapulmonary concentrations are a critical factor in the drug's effectiveness for treating lower respiratory tract infections caused by susceptible bacteria. nih.govasm.org

The following table summarizes the key pharmacokinetic findings from this lung penetration study. nih.govnih.gov

Intrapulmonary Pharmacokinetic Parameters of Levonadifloxacin

ParameterValue
AUC0–12 in Epithelial Lining Fluid (ELF)172.6 mg·h/L
AUC0–12 in Alveolar Macrophages (AM)35.3 mg·h/L
Penetration Ratio (ELF AUC / Unbound Plasma AUC)7.66
Penetration Ratio (AM AUC / Unbound Plasma AUC)1.58

Preclinical Drug-Drug Interaction Potential: Cytochrome P450 (CYP) Inhibition Assays

Assessing the potential for drug-drug interactions (DDIs) is a fundamental component of preclinical drug development. One of the primary mechanisms for pharmacokinetic DDIs is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

The potential for levonadifloxacin and its primary metabolite, levonadifloxacin sulfate (B86663), to inhibit key human CYP isoforms was evaluated in in vitro studies using human liver microsomes (HLM). The investigation focused on seven major CYP enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

The results of these assays demonstrated that neither levonadifloxacin nor its sulfate metabolite inhibited the activity of any of the tested CYP isoforms. This lack of inhibition was observed even at concentrations significantly higher than the therapeutic levels seen in clinical practice (supra-therapeutic concentrations). This finding indicates a low potential for levonadifloxacin to cause pharmacokinetic drug interactions when co-administered with other medications that are substrates for these common CYP enzymes. Consequently, the data suggest that clinical studies specifically evaluating CYP-mediated drug-drug interactions are not warranted for levonadifloxacin.

The table below summarizes the findings from the in vitro CYP450 inhibition assays.

Summary of In Vitro Cytochrome P450 Inhibition by Levonadifloxacin and its Metabolite

CYP450 IsoformInhibition Observed
CYP1A2No
CYP2B6No
CYP2C8No
CYP2C9No
CYP2C19No
CYP2D6No
CYP3A4No

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.